1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride
Overview
Description
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride is a useful research compound. Its molecular formula is C14H15ClFNO and its molecular weight is 267.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride serves as an intermediate in organic synthesis. Its structural components, such as the fluorobenzene moiety, contribute to its reactivity and potential applications in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in organic compounds often enhances their biological activity, metabolic stability, and membrane permeability (Qiu et al., 2009). The amino group in the compound may facilitate further functionalization through various chemical reactions, making it a valuable building block in medicinal chemistry.
Role in Protein Design
Fluorinated compounds, like the one , are increasingly being incorporated into proteins to enhance their stability and functionality. The introduction of fluorinated amino acids into proteins can result in improved chemical and thermal stability, making these modified proteins potential candidates for therapeutic and industrial applications. This approach highlights the importance of fluorinated compounds in designing proteins with novel properties (Buer & Marsh, 2012).
Environmental Impact and Degradation
Understanding the environmental fate and degradation pathways of fluorinated compounds, including those similar to this compound, is essential for assessing their ecological impact. Research on the degradation of similar compounds can provide insights into the persistence, bioaccumulation, and potential toxicity of these chemicals in the environment. Studies on the breakdown and detoxification mechanisms can inform the development of more sustainable and less harmful chemical processes and products (Haman et al., 2015).
Advanced Materials and Nanotechnology
Fluorinated compounds are integral to the development of advanced materials, including polymers and nanomaterials. Their unique properties, such as high thermal stability and resistance to solvents and acids, make them suitable for various applications, from coatings and lubricants to electronic and aerospace materials. The incorporation of fluorinated moieties, as seen in this compound, into polymers and nanomaterials can significantly enhance their performance and utility (Puts et al., 2019).
Mechanism of Action
Target of Action
Many compounds in this class, such as phenylpropanolamine , are known to interact with adrenergic receptors in the body. These receptors play a crucial role in the body’s response to stress and are involved in a variety of physiological processes.
Mode of Action
Compounds like phenylpropanolamine are thought to work by inducing the release of norepinephrine, a neurotransmitter, which then activates adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. For example, phenylpropanolamine is metabolized in the liver and has a plasma half-life of about 2.1 to 3.4 hours .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds. For example, certain drugs can affect the metabolism of phenylpropanolamine, potentially altering its effects .
Biochemical Analysis
Biochemical Properties
It is structurally similar to phenylethanolamine , a β-hydroxylated phenethylamine that interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Structurally similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride are not well-characterized. It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11;/h1-9,13H,10,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIQQJVIECPAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.